molecular formula C6H12N2O B12274575 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one

Cat. No.: B12274575
M. Wt: 128.17 g/mol
InChI Key: ORWIPPKVYLQCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-Ethylpiperazin-2-one is a chiral piperazinone derivative characterized by an ethyl substituent at the 6-position of the piperazinone ring and an (S)-configuration at the stereogenic center. Piperazinones are six-membered lactam rings containing two nitrogen atoms, widely studied for their biological activity and utility as intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

6-ethylpiperazin-2-one

InChI

InChI=1S/C6H12N2O/c1-2-5-3-7-4-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

ORWIPPKVYLQCSE-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one typically involves the reaction of ethyl chloroacetate with piperazine under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, (6S)-6-ethylpiperazin-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized as an intermediate in organic synthesis, leading to the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays. Its ability to modulate enzyme activities makes it valuable for understanding biochemical pathways.

Medicine

The compound has potential therapeutic applications due to its interactions with specific biological targets. Notable applications include:

  • Antitumor Agents : Research indicates that (6S)-6-ethylpiperazin-2-one can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
  • Neurological Disorders : It has been studied for its potential effects on muscarinic receptors, suggesting possible therapeutic benefits in treating conditions like schizophrenia and Alzheimer's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazinone derivatives, including (6S)-6-ethylpiperazin-2-one. The following table summarizes its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Effect
518A2 (Melanoma)<10Significant cytotoxicity
HT29 (Colorectal)<10Moderate growth inhibition
A549 (Lung)<20Reduced proliferation

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis
  • Inhibition of Anti-apoptotic Proteins

Case Studies and Research Findings

Several case studies have been conducted to explore the applications and efficacy of (6S)-6-ethylpiperazin-2-one:

  • Study on Antitumor Activity :
    • This study focused on the cytotoxic effects of the compound on melanoma and colorectal cancer cell lines, demonstrating significant potential for drug development.
  • Mechanistic Insights :
    • Investigations into how (6S)-6-ethylpiperazin-2-one influences apoptotic pathways have provided insight into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Piperazinone, 6-ethyl-, (6S)-(6S)-6-ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic routes, and physicochemical properties of (6S)-6-ethylpiperazin-2-one and related piperazinone derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Features
(6S)-6-Ethylpiperazin-2-one C₆H₁₂N₂O 128.17 Ethyl (C₂H₅) at C6 Hydrophobic substituent; chiral center at C6
(6S)-6-(Hydroxymethyl)piperazin-2-one C₅H₁₀N₂O₂ 130.15 Hydroxymethyl (CH₂OH) at C6 Polar substituent; enhanced water solubility; CAS: 205993-34-6
tert-Butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate C₂₄H₃₄N₄O₃ 450.56 Spirocyclic structure; methoxypyridinyl and tert-butyl groups Complex architecture; potential CNS activity; synthesized via reductive amination

Key Observations:

Substituent Effects :

  • The ethyl group in (6S)-6-ethylpiperazin-2-one contributes to lipophilicity, which may enhance blood-brain barrier penetration compared to the polar hydroxymethyl analog .
  • The hydroxymethyl derivative (C₅H₁₀N₂O₂) exhibits higher polarity, likely leading to better aqueous solubility, a critical factor in oral bioavailability .

Synthetic Complexity: (6S)-6-Ethylpiperazin-2-one’s synthesis is presumed to involve alkylation of piperazinone precursors, whereas the spirocyclic analog in requires multi-step reactions, including reductive amination and chromatographic purification .

Biological Relevance: The spirocyclic compound (C₂₄H₃₄N₄O₃) from incorporates a methoxypyridinyl group, a motif common in kinase inhibitors or serotonin receptor modulators. Its stereochemistry and spiro architecture could enhance target selectivity .

Analytical Characterization :

  • The spirocyclic compound in was characterized via NMR (e.g., δ 1.44 ppm for tert-butyl protons), highlighting the utility of spectroscopic methods in verifying complex structures .
  • For (6S)-6-ethylpiperazin-2-one, analogous techniques (e.g., $^1$H NMR, HPLC) would be critical for confirming stereochemical purity and substituent placement.

Research Findings and Implications

  • Structural Flexibility: Piperazinones tolerate diverse substituents (e.g., ethyl, hydroxymethyl, spirocyclic groups), enabling tailored physicochemical and pharmacological profiles.
  • Stereochemical Sensitivity : The (S)-configuration at C6 in both the ethyl and hydroxymethyl derivatives underscores the importance of chirality in drug design, as enantiomers often exhibit divergent biological activities.

Biological Activity

2-Piperazinone, 6-ethyl-, specifically the (6S)-(6S)-6-ethylpiperazin-2-one variant, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}

This structure includes a piperazine ring with an ethyl substituent at the 6-position and a carbonyl group at the 2-position, contributing to its biological properties.

The biological activity of (6S)-6-ethylpiperazin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects. Some key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition .

Anticancer Properties

Research indicates that (6S)-6-ethylpiperazin-2-one exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of mantle cell lymphoma cells and other cancer types by interfering with cell cycle regulation and inducing apoptosis .

Table 1: Cytotoxicity of (6S)-6-Ethylpiperazin-2-one Against Various Cancer Cell Lines

Cell LineIC50 (µM)
Mantle Cell Lymphoma0.25
K562 (Leukemia)0.30
DU145 (Prostate)0.50

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. Its ability to interact with serotonin and dopamine receptors suggests potential applications in treating anxiety and depression disorders. In vivo studies have indicated that it may enhance mood-related behaviors in animal models .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazinone derivatives, revealing that modifications at various positions on the piperazine ring can significantly influence biological activity. For example, substituents at the 4-position have been associated with increased potency against certain targets .

Case Studies

  • Study on Anticancer Activity : A study published in Frontiers in Pharmacology demonstrated that derivatives of piperazinone could selectively inhibit nucleoside transporters, which are crucial for cancer cell metabolism. The findings suggested that structural modifications could enhance selectivity and efficacy against specific cancer types .
  • Neuropharmacological Assessment : Another study investigated the effects of (6S)-6-ethylpiperazin-2-one on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors compared to controls, highlighting its potential as an anxiolytic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.